{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine
Description
{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine (CAS: 1256358-62-9) is a substituted benzylamine derivative featuring a methoxyethoxy group attached to the para-position of the benzene ring via a methylene bridge. This compound is primarily utilized in pharmaceutical and materials science research as an intermediate for synthesizing more complex molecules. Its structure combines the lipophilic aromatic core with a polar methoxyethoxy side chain, enabling unique solubility and reactivity profiles.
Properties
IUPAC Name |
[4-(2-methoxyethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-13-6-7-14-9-11-4-2-10(8-12)3-5-11/h2-5H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPNQCWVLXTEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine typically involves the reaction of 4-(2-methoxyethoxy)methylphenol with appropriate amination reagents under controlled conditions . One common method includes the use of methyl vinyl ether and 4-bromonitrobenzene, followed by reduction and amination steps . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxidized compounds, and substituted phenylmethanamine derivatives .
Scientific Research Applications
{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: It is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: It finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist to certain receptors, influencing biochemical pathways and cellular responses . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Substituent Analysis and Structural Modifications
The methanamine scaffold is highly versatile, with modifications to the aromatic ring or side chain significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Solubility: The methoxyethoxy group in {4-[(2-Methoxyethoxy)methyl]phenyl}methanamine enhances water solubility compared to non-polar analogs like tert-butyl derivatives . However, fluorinated analogs (e.g., trifluoromethoxy-substituted compounds) exhibit greater lipid membrane permeability due to increased lipophilicity .
- Reactivity : Brominated derivatives (e.g., (4-(bromomethyl)phenyl)methanamine) show higher electrophilicity, enabling efficient cross-coupling reactions, whereas tert-butyl groups impede nucleophilic attacks .
Key Research Findings
Electronic Effects : Methoxyethoxy groups donate electron density via oxygen lone pairs, stabilizing adjacent carbocations in synthetic intermediates .
Steric vs. Electronic Trade-offs : Bulky substituents (e.g., tert-butyl) reduce reaction rates but improve metabolic stability in drug candidates .
Fluorine Incorporation : Trifluoromethoxy groups enhance both lipophilicity and resistance to enzymatic degradation, critical for antituberculosis agents .
Biological Activity
{4-[(2-Methoxyethoxy)methyl]phenyl}methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
The compound is characterized by a specific substitution pattern that imparts distinct chemical and biological properties. Its mechanism of action involves interactions with various molecular targets, including enzymes and receptors, which can modulate cellular pathways. This modulation may lead to effects such as apoptosis in cancer cells or inhibition of microbial growth.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies suggest efficacy against various bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
2. Anticancer Activity
The compound has been evaluated for its anticancer potential through various in vitro assays. Notably, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in several human cancer cell lines.
Table 1: In Vitro Antitumor Activity of this compound
| Cell Line | Inhibition Rate (%) | IC50 (µM) |
|---|---|---|
| A549 | 99.93 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This table summarizes the inhibition rates and IC50 values of the compound against various cancer cell lines, demonstrating its potent antitumor activity compared to established drugs like Sunitinib .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on HepG2 Cells : A study investigated the effects of this compound on HepG2 liver cancer cells, revealing that it induces apoptosis by arresting the cell cycle at the S phase and altering pro-apoptotic pathways . The study found that treatment with varying concentrations led to significant increases in the percentage of cells in the S phase compared to controls.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of similar compounds, noting that those with structural similarities exhibited significant antibacterial effects against pathogenic bacteria, suggesting a potential therapeutic application for this compound.
Future Directions
Ongoing research aims to further elucidate the structure-activity relationships (SAR) associated with this compound to enhance its therapeutic efficacy and reduce potential side effects. Studies are also being conducted to explore its pharmacokinetics and bioavailability, which are critical for developing effective pharmaceutical agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
